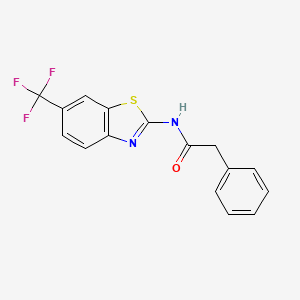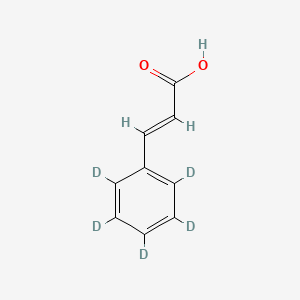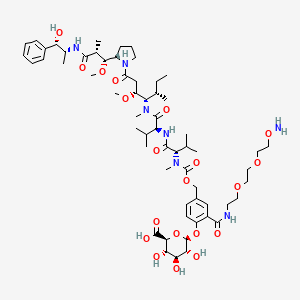
MMAE-PAB(p-glucuronide)-PEG3-aminooxy
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MMAE-PAB(p-glucuronide)-PEG3-aminooxy is a complex compound that combines multiple functional groups and linkers. It is often used in the field of bioconjugation, where it serves as a linker between therapeutic agents and carrier molecules. This compound is particularly valuable in targeted drug delivery systems, where it helps to improve the specificity and efficacy of treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MMAE-PAB(p-glucuronide)-PEG3-aminooxy involves several steps, each requiring specific reaction conditions. The process typically begins with the preparation of the individual components, such as MMAE (Monomethyl auristatin E), PAB (para-aminobenzoic acid), p-glucuronide, and PEG3-aminooxy. These components are then linked together through a series of chemical reactions, including esterification, amidation, and oxime formation.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
MMAE-PAB(p-glucuronide)-PEG3-aminooxy can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include modified versions of the original compound with different functional groups or linkers.
Scientific Research Applications
MMAE-PAB(p-glucuronide)-PEG3-aminooxy has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of complex molecules and as a linker in bioconjugation reactions.
Biology: Employed in the development of targeted drug delivery systems and as a tool for studying cellular processes.
Medicine: Utilized in the design of antibody-drug conjugates (ADCs) for targeted cancer therapy.
Industry: Applied in the production of specialized chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of MMAE-PAB(p-glucuronide)-PEG3-aminooxy involves its ability to link therapeutic agents to carrier molecules, thereby enhancing the specificity and efficacy of the treatment. The molecular targets and pathways involved depend on the specific therapeutic agent and carrier molecule used. In the case of antibody-drug conjugates, the compound helps to deliver the drug directly to the target cells, minimizing off-target effects and improving therapeutic outcomes.
Comparison with Similar Compounds
MMAE-PAB(p-glucuronide)-PEG3-aminooxy is unique in its combination of functional groups and linkers, which provide it with specific properties that are not found in other compounds. Similar compounds include:
MMAE-PAB(p-glucuronide)-PEG2-aminooxy: A similar compound with a shorter PEG linker.
MMAE-PAB(p-glucuronide)-PEG4-aminooxy: A similar compound with a longer PEG linker.
MMAE-PAB(p-glucuronide)-PEG3-thioether: A similar compound with a thioether linker instead of an aminooxy linker.
These similar compounds differ in their linker length and functional groups, which can affect their properties and applications.
Properties
Molecular Formula |
C60H95N7O20 |
|---|---|
Molecular Weight |
1234.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-6-[2-[2-[2-(2-aminooxyethoxy)ethoxy]ethylcarbamoyl]-4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C60H95N7O20/c1-13-35(6)47(43(80-11)31-44(68)67-24-17-20-41(67)52(81-12)36(7)54(73)63-37(8)48(69)39-18-15-14-16-19-39)65(9)57(76)45(33(2)3)64-56(75)46(34(4)5)66(10)60(79)84-32-38-21-22-42(86-59-51(72)49(70)50(71)53(87-59)58(77)78)40(30-38)55(74)62-23-25-82-26-27-83-28-29-85-61/h14-16,18-19,21-22,30,33-37,41,43,45-53,59,69-72H,13,17,20,23-29,31-32,61H2,1-12H3,(H,62,74)(H,63,73)(H,64,75)(H,77,78)/t35-,36+,37+,41-,43+,45-,46-,47-,48+,49-,50-,51+,52+,53-,59+/m0/s1 |
InChI Key |
PKGIUIOSYHVRSU-PGFSRONFSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC(=C(C=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)C(=O)NCCOCCOCCON |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-iodooxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12395723.png)
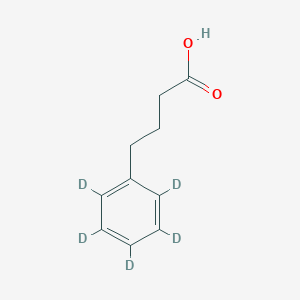
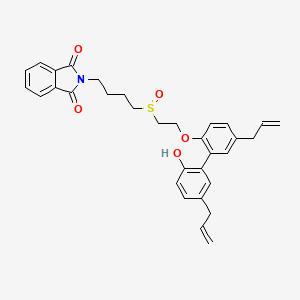


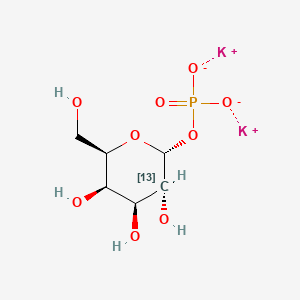
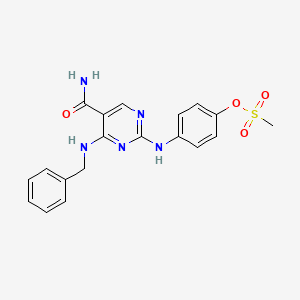

![(2R,6R)-6-[(3S,7S,10S,12S,13R,14R,17R)-12-acetyloxy-3,7-dihydroxy-4,4,10,13,14-pentamethyl-11,15-dioxo-2,3,5,6,7,12,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methyl-4-oxoheptanoic acid](/img/structure/B12395787.png)
